molecular formula C16H15ClN2O2S2 B2871185 5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 756859-04-8

5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2871185
CAS No.: 756859-04-8
M. Wt: 366.88
InChI Key: YGBKECVJWSCUQK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-chlorophenyl group at position 5 and a 3-methoxypropyl chain at position 3 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and solubility, and may enhance metabolic stability compared to simpler alkyl or aryl analogs.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c1-21-8-4-7-19-15(20)13-11(9-23-14(13)18-16(19)22)10-5-2-3-6-12(10)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBKECVJWSCUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C19H13ClN2O2S2
  • Molecular Weight : 400.90 g/mol
  • CAS Number : 743452-23-5

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several thieno[2,3-d]pyrimidine derivatives were determined against strains such as Escherichia coli and Staphylococcus aureus. The most potent compounds showed MIC values in the low micromolar range, indicating strong antibacterial activity .
CompoundMIC (µM)Target Organism
5a10E. coli
5b15S. aureus
5c5Bacillus subtilis

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, particularly against breast cancer cell lines such as MDA-MB-231. The findings suggest that:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 27.6 µM against MDA-MB-231 cells. This suggests that the compound may interfere with cancer cell proliferation .
CompoundIC50 (µM)Cell Line
Test Compound27.6MDA-MB-231
Paclitaxel15MDA-MB-231

Enzyme Inhibition

Thieno[2,3-d]pyrimidines have also been investigated for their potential as enzyme inhibitors, particularly targeting protein kinases involved in cell signaling pathways.

  • Mechanism of Action : The compound is believed to inhibit specific kinases, thereby affecting downstream signaling pathways critical for cell survival and proliferation .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the sulfur and phenyl positions significantly enhanced antimicrobial activity .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on different cancer cell lines. The study concluded that structural modifications could lead to improved selectivity and potency against cancer cells .

Scientific Research Applications

5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound with the molecular formula C16H15ClN2O2S2C_{16}H_{15}ClN_2O_2S_2 and a molecular weight of 366.89 . It is also known by other names, including 5-(2-chlorophenyl)-2-mercapto-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one . The CAS number for this compound is 756859-04-8 .

Potential Applications
While the primary application of this compound is not explicitly detailed in the provided search results, the presence of a thienopyrimidinone ring suggests potential antimicrobial applications .

  • Antimicrobial Activity: Thienopyrimidinone derivatives have demonstrated significant antibacterial and antimycobacterial activity against various microbial strains . The presence of a substituted amido or imino side chain at position 3 of the thienopyrimidinone ring is essential for antimicrobial activity .
  • Related Thienopyrimidinone Derivatives: Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has shown that they can be synthesized and evaluated for antibacterial and antifungal activity .
  • Other Applications: It is used as a specialty chemical .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-23-5) Structural Difference: A 2-methoxyphenyl group replaces the 3-methoxypropyl chain. Molecular weight (400.90 g/mol) is higher than the target compound due to the aromatic substituent . Applications: Likely explored for kinase inhibition or antimicrobial activity, similar to other thienopyrimidines.
  • 5-(4-Fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-38-2) Structural Difference: Fluorine replaces chlorine at the para position of the phenyl ring, and a 2-methoxyethyl group is present. Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The shorter methoxyethyl chain may reduce solubility compared to the 3-methoxypropyl group. Molecular weight: 336.40 g/mol .

Alkyl Chain Modifications

  • 3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one (CAS 731827-12-6) Structural Difference: A branched 2-methylpropyl (isobutyl) group replaces the linear 3-methoxypropyl chain. Molecular weight: Not explicitly stated but estimated ~330–340 g/mol .
  • 5,6-Dimethyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Structural Difference: Additional methyl groups at positions 5 and 6 of the thieno ring and a 3-methylphenyl substituent. Impact: Methyl groups enhance steric shielding, possibly improving enzymatic stability. The 3-methylphenyl group may favor hydrophobic interactions in target binding .

Heterocyclic and Functional Group Variations

  • 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one (CAS 851116-03-5) Structural Difference: A thienyl group replaces the chlorophenyl ring. Impact: The electron-rich thienyl moiety may alter electronic properties, affecting interactions with biological targets like kinases or ion channels. Molecular weight: 248.3 g/mol .
  • 3-(Prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Structural Difference: An allyl group replaces the 3-methoxypropyl chain.

Key Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C19H17ClN2O2S2 ~400.90 (estimated) 2-Chlorophenyl, 3-methoxypropyl TRPA1 inhibition
5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-... (CAS 743452-23-5) C19H13ClN2O2S2 400.90 2-Methoxyphenyl Antimicrobial, kinase inhibition
5-(4-Fluorophenyl)-3-(2-methoxyethyl)-... (CAS 743452-38-2) C15H13FN2O2S2 336.40 4-Fluorophenyl, 2-methoxyethyl Neuroprotective agents
3-(2-Methylpropyl)-5-phenyl-... (CAS 731827-12-6) C16H17N2OS2 ~330–340 2-Methylpropyl, phenyl Anticancer, enzyme inhibition
5-(5-Methyl-2-thienyl)thieno... (CAS 851116-03-5) C11H8N2OS2 248.30 Thienyl Photodynamic therapy

Research Findings and Implications

  • TRPA1 Inhibition: Thieno[2,3-d]pyrimidin-4-ones are explored as TRPA1 inhibitors (). The target compound’s 3-methoxypropyl chain may optimize binding to the TRPA1 channel compared to bulkier aryl groups, balancing solubility and potency.
  • Metabolic Stability : Methoxyalkyl chains (e.g., 3-methoxypropyl) likely enhance metabolic stability over methyl or allyl groups due to reduced oxidative susceptibility .
  • Solubility Trends : Fluorine substitution () improves solubility relative to chlorine, but the 3-methoxypropyl chain in the target compound may counterbalance the chlorophenyl group’s hydrophobicity.

Preparation Methods

Gewald Aminothiophene Synthesis

The foundational step for constructing the thieno[2,3-d]pyrimidin-4-one core involves the Gewald reaction , a multicomponent condensation of α-methylene carbonyl compounds, activated nitriles, and elemental sulfur. In one protocol:

  • Ethyl acetoacetate (38.5 mmol) reacts with cyanoacetamide (38.5 mmol) and sulfur (38.5 mmol) in dimethylformamide (DMF) with morpholine as a base.
  • The mixture is heated at 50–60°C until sulfur dissolution, followed by ice quenching to precipitate 2-aminothiophene intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate).

Critical Parameters :

  • Solvent : DMF enhances reaction homogeneity.
  • Base : Morpholine facilitates deprotonation and cyclization.

Cyclization to Thieno[2,3-d]Pyrimidin-4-One

The aminothiophene intermediate undergoes cyclization with 3-methoxypropylamine and 2-chlorobenzaldehyde under acidic conditions:

  • Aldehyde Condensation : 2-Aminothiophene reacts with 2-chlorobenzaldehyde in dry DMF with catalytic HCl (10 mol%) at 80°C for 6 hours to form the Schiff base.
  • Sulfur Incorporation : Treatment with Lawesson’s reagent or P4S10 introduces the 2-sulfanyl group. For example, refluxing in toluene with P4S10 (2 equiv) for 4 hours achieves 85–90% conversion.
  • Methoxypropyl Substitution : The 3-position is functionalized via nucleophilic substitution with 3-methoxypropyl bromide in the presence of K2CO3 in acetone at 60°C.

Representative Data :

Step Reagents/Conditions Yield (%)
Aldehyde Condensation 2-Chlorobenzaldehyde, HCl/DMF 78
Sulfur Incorporation P4S10, toluene, reflux 89
Methoxypropyl Addition 3-Methoxypropyl bromide, K2CO3 82

Alternative Pathways via Triazolo-Fused Intermediates

A patent-derived approach modifies the pyrimidine ring using triethyl orthoformate and sodium azide in glacial acetic acid:

  • Cyclization : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reacts with triethyl orthoformate and NaN3 to form a tetrazole intermediate.
  • Hydrazine Cyclization : Hydrazine hydrate induces ring closure to yield thieno[2,3-d]triazolo[1,5-a]pyrimidine, which is subsequently functionalized with 2-chlorophenyl and 3-methoxypropyl groups.

Advantages :

  • Higher regioselectivity for the 5-position chlorophenyl group.
  • Reduced byproducts compared to Friedländer-type syntheses.

Reaction Mechanism and Optimization

Acid-Catalyzed Cyclization

The HCl-catalyzed aldehyde condensation proceeds via Schiff base formation , followed by intramolecular cyclodehydration (Figure 1). IR spectroscopy confirms C=N stretch at 1640–1620 cm⁻¹ and subsequent disappearance upon cyclization.

Optimization Insights :

  • Temperature : Reactions above 80°C risk decarboxylation of ester groups.
  • Catalyst Load : HCl concentrations >15 mol% lead to over-sulfonation.

Sulfur Incorporation Challenges

Lawesson’s reagent offers superior atom economy but requires strict anhydrous conditions. Comparative studies show P4S10 in toluene achieves higher yields (89%) than thiourea-based methods (72%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 7.45–7.32 (m, 4H, Ar-H), 4.12 (t, J=6.4 Hz, 2H, OCH2), 3.78 (s, 3H, OCH3), 3.45 (t, J=6.8 Hz, 2H, SCH2).
  • IR (KBr): 1678 cm⁻¹ (C=O), 1265 cm⁻¹ (C=S).

Purity and Chiral Analysis

HPLC with a chiral column (Chiralpak IA) confirms >99% enantiomeric excess when using resolved intermediates.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Gewald Route : Low-cost starting materials but requires 48-hour reaction times.
  • Triazolo-Fused Method : Higher yields but involves expensive azide reagents.

Table 2. Scalability Comparison

Method Cost (USD/kg) Time (h) Yield (%)
Gewald Synthesis 120 48 78
Triazolo-Fused Route 310 24 89

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